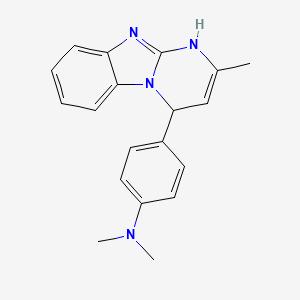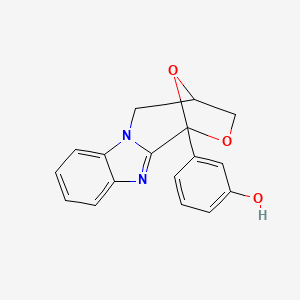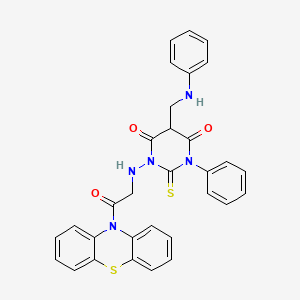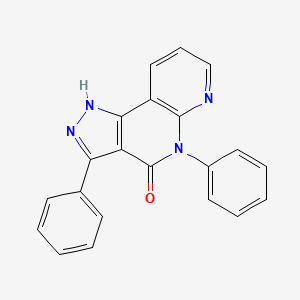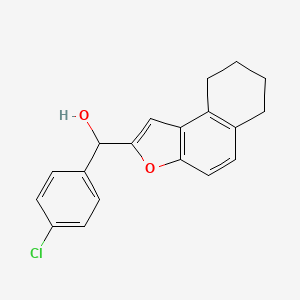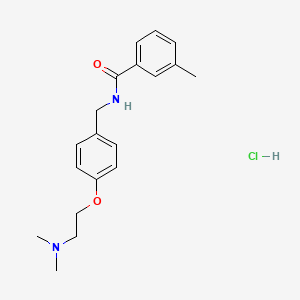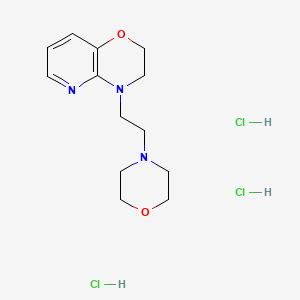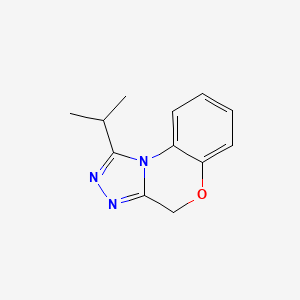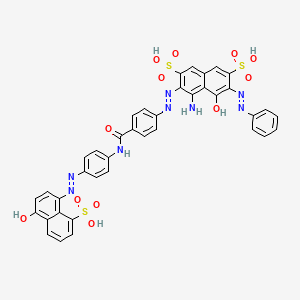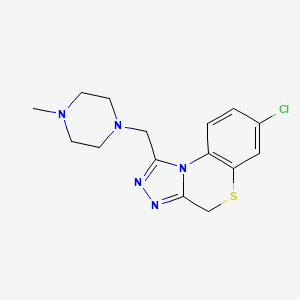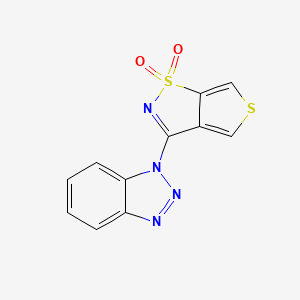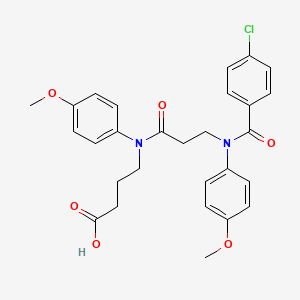
Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)-, also known as Clanobutin, is a compound with the molecular formula C18H18ClNO4 and a molecular weight of 347.79 g/mol . This compound is known for its choleretic properties, meaning it stimulates the production and flow of bile from the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline to form an intermediate, which is then reacted with butanoic acid . The reaction conditions typically involve the use of a solvent such as ethyl acetate and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- involves its interaction with specific molecular targets in the liver, leading to increased bile production and flow . The exact molecular pathways are still under investigation, but it is believed to involve modulation of enzyme activity and gene expression related to bile synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butanoic acid
- 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butyric acid
- 4-((4-Chlorobenzoyl)(4-methoxyphenyl)amino)butanoic acid
Uniqueness
Butanoic acid, 4-((3-((4-chlorobenzoyl)(4-methoxyphenyl)amino)-1-oxopropyl)(4-methoxyphenyl)amino)- is unique due to its specific structure, which imparts distinct choleretic properties not found in other similar compounds . This makes it particularly valuable in medical and industrial applications .
Properties
CAS No. |
71455-70-4 |
|---|---|
Molecular Formula |
C28H29ClN2O6 |
Molecular Weight |
525.0 g/mol |
IUPAC Name |
4-[N-[3-(N-(4-chlorobenzoyl)-4-methoxyanilino)propanoyl]-4-methoxyanilino]butanoic acid |
InChI |
InChI=1S/C28H29ClN2O6/c1-36-24-13-9-22(10-14-24)30(18-3-4-27(33)34)26(32)17-19-31(23-11-15-25(37-2)16-12-23)28(35)20-5-7-21(29)8-6-20/h5-16H,3-4,17-19H2,1-2H3,(H,33,34) |
InChI Key |
SARODBSPGZBINL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC(=O)O)C(=O)CCN(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


